Cas no 622-50-4 (N-(4-Iodophenyl)acetamide)

N-(4-Iodophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Iodophenyl)acetamide
- 4'-Iodoacetanilide
- 4-(N-acetylamino)iodobenzene
- 4-acetamidoiodobenzene
- 4-Iodoacetanilide
- 4-iodo-N-acetylaminobenzene
- Acetamide,N-(4-iodophenyl)
- ACETANILIDE,4'-IODO
- N-(4-iodo-phenyl)-acetamide
- para-acetamino-iodo-benzene
- p-Iodoacetanilide
- Acetanilide,4'-iodo- (6CI,7CI,8CI)
- 4-Acetamidophenyl iodide
- NSC 2161
- p-Acetamidoiodobenzene
- Acetamide, N-(4-iodophenyl)-
- SIULLDWIXYYVCU-UHFFFAOYSA-N
- 4'-Iodo-acetanilide
- PubChem3293
- Maybridge1_006480
- WLN: IR DMV1
- N-(4-iodophenyl)-acetamide
- N-(4-iodophenyl) acetamide
- Acetamide,N-(
- AH-034/05420003
- AKOS002813447
- Acetamide, N-(4-iodophenyl-)-
- 4-12-00-01546 (Beilstein Handbook Reference)
- SCHEMBL669782
- Z30316374
- FT-0618774
- BRN 2085726
- HMS559O12
- CCG-56184
- AC-22934
- I0846
- doi:10.14272/SIULLDWIXYYVCU-UHFFFAOYSA-N
- AI3-23888
- CS-W004143
- DTXSID7060752
- AM20040882
- 1Y-0922
- 622-50-4
- NSC-2161
- ACETANILIDE, 4'-IODO-
- SR-01000645158-1
- F21272
- SY051203
- MFCD00016352
- EN300-384681
- NSC2161
- 10.14272/SIULLDWIXYYVCU-UHFFFAOYSA-N
- NS00034979
- A833676
-
- MDL: MFCD00016352
- インチ: 1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
- InChIKey: SIULLDWIXYYVCU-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])[H])=O
- BRN: 2085726
計算された属性
- せいみつぶんしりょう: 260.96506g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 260.96506g/mol
- 単一同位体質量: 260.96506g/mol
- 水素結合トポロジー分子極性表面積: 29.1Ų
- 重原子数: 11
- 複雑さ: 141
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 薄い灰色から紫色の粉末
- 密度みつど: 1.7396 (estimate)
- ゆうかいてん: 182.0 to 187.0 deg-C
- ふってん: 310.8°C at 760 mmHg
- フラッシュポイント: 141.8°C
- 屈折率: 1.701
- PSA: 29.10000
- LogP: 2.32260
- FEMA: 2349
N-(4-Iodophenyl)acetamide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:AE4285000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
N-(4-Iodophenyl)acetamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(4-Iodophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384681-5g |
N-(4-iodophenyl)acetamide |
622-50-4 | 95% | 5g |
$88.0 | 2023-08-31 | |
Enamine | EN300-384681-1.0g |
N-(4-iodophenyl)acetamide |
622-50-4 | 95.0% | 1.0g |
$24.0 | 2025-03-16 | |
Ambeed | A164324-10g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 95% | 10g |
$33.0 | 2025-02-21 | |
Ambeed | A164324-100g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 95% | 100g |
$202.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59920-1g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 98% | 1g |
¥30.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59920-25g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 98% | 25g |
¥323.0 | 2023-09-07 | |
TRC | I718775-100mg |
N-(4-Iodophenyl)acetamide |
622-50-4 | 100mg |
$64.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038049-100g |
N-(4-Iodophenyl)acetamide |
622-50-4 | 98% | 100g |
¥1227.00 | 2024-05-06 | |
Enamine | EN300-384681-0.05g |
N-(4-iodophenyl)acetamide |
622-50-4 | 95.0% | 0.05g |
$19.0 | 2025-03-16 | |
Enamine | EN300-384681-25.0g |
N-(4-iodophenyl)acetamide |
622-50-4 | 95.0% | 25.0g |
$304.0 | 2025-03-16 |
N-(4-Iodophenyl)acetamide 関連文献
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Chunyan Zhang,Jianhua Liu,Chungu Xia Org. Biomol. Chem. 2014 12 9702
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Jihui Li,Xinyi Zheng,Wei Li,Wei Zhou,Wen Zhu,Yucang Zhang New J. Chem. 2016 40 77
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3. Azobenzene-based unnatural amino acid scaffolds via a Pd(ii)-catalyzed C(sp3)–H arylation strategyRadha Tomar,Sonam Suwasia,Angshuman Roy Choudhury,Sugumar Venkataramani,Srinivasarao Arulananda Babu Chem. Commun. 2022 58 12967
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4. Formula index
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Nitin Tandon,Shripad M. Patil,Runjhun Tandon,Pushpendra Kumar RSC Adv. 2021 11 21291
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P. D. Callaghan,M. S. Gibson J. Chem. Soc. C 1970 2106
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Ryohei Yamakado,Shin-ichi Matsuoka,Masato Suzuki,Daisuke Takeuchi,Hyuma Masu,Isao Azumaya,Koji Takagi RSC Adv. 2014 4 6752
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Philipp Beinker,James R. Hanson,Nadja Meindl,Inmaculada C. Rodriguez Medina J. Chem. Res. (S) 1998 204
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9. Fluorescence switching by O-dearylation of 7-aryloxycoumarins. Development of novel fluorescence probes to detect reactive oxygen species with high selectivityKen-ichi Setsukinai,Yasuteru Urano,Kazuya Kikuchi,Tsunehiko Higuchi,Tetsuo Nagano J. Chem. Soc. Perkin Trans. 2 2000 2453
N-(4-Iodophenyl)acetamideに関する追加情報
Introduction to N-(4-Iodophenyl)acetamide (CAS No. 622-50-4)
N-(4-Iodophenyl)acetamide, with the chemical formula C8H7INO, is a significant compound in the realm of pharmaceutical and biochemical research. This compound, identified by its CAS number 622-50-4, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. The presence of an iodine atom at the para position of the phenyl ring and the acetamide functional group makes it a valuable intermediate in various chemical transformations.
The structural features of N-(4-Iodophenyl)acetamide contribute to its reactivity, making it a preferred choice for researchers exploring novel synthetic pathways. The iodine substituent facilitates various coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing complex molecular architectures. Additionally, the acetamide group can undergo further modifications, such as hydrolysis or amidation, to yield diverse derivatives with tailored biological activities.
In recent years, N-(4-Iodophenyl)acetamide has been extensively studied for its potential in medicinal chemistry. Its incorporation into pharmacophores has led to the development of novel compounds with therapeutic implications. For instance, researchers have explored its use in designing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The iodine atom serves as a handle for further functionalization, enabling the creation of highly specific inhibitors targeting disease-causing enzymes.
Moreover, the compound has found applications in materials science, particularly in the synthesis of organic semiconductors and luminescent materials. The electron-withdrawing nature of the acetamide group and the presence of the iodine atom contribute to its ability to form stable conjugated systems, which are essential for optoelectronic applications. Recent studies have demonstrated its role in developing organic light-emitting diodes (OLEDs) and photovoltaic cells, highlighting its importance beyond pharmaceuticals.
The synthesis of N-(4-Iodophenyl)acetamide typically involves the reaction of 4-iodobenzoyl chloride with ammonia or ammonium hydroxide. This straightforward approach yields the desired product with high purity, making it readily accessible for further applications. However, researchers have also explored alternative synthetic routes to optimize yield and minimize byproducts. For example, catalytic methods using transition metals have been investigated to enhance the efficiency of the reaction.
Recent advancements in computational chemistry have further expanded the utility of N-(4-Iodophenyl)acetamide. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of drug candidates. These simulations have revealed that the compound can effectively bind to proteins involved in metabolic pathways, suggesting its potential as an antimicrobial agent. Such findings underscore the importance of computational tools in modern drug discovery.
The safety profile of N-(4-Iodophenyl)acetamide is another critical aspect that has been thoroughly evaluated. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Researchers should adhere to established protocols for handling organic compounds, including personal protective equipment (PPE) and adequate ventilation.
In conclusion, N-(4-Iodophenyl)acetamide (CAS No. 622-50-4) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations and biological activities, making it a valuable tool for researchers across various disciplines. As our understanding of its properties continues to evolve, so too will its applications in advancing scientific knowledge and technological innovation.
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